molecular formula C7H4BrIO2 B1267828 5-Bromo-2-iodobenzoic acid CAS No. 21740-00-1

5-Bromo-2-iodobenzoic acid

Cat. No.: B1267828
CAS No.: 21740-00-1
M. Wt: 326.91 g/mol
InChI Key: IGBNDUKRHPTOBP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzoic acid is an organic compound with the chemical formula C7H4BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-iodobenzoic acid can be synthesized through a multi-step process starting from 4-bromophthalic anhydride. The steps include hydrolysis, mercuration, and iodination reactions. The process involves the following steps :

    Hydrolysis: 4-Bromophthalic anhydride is hydrolyzed to form 4-bromophthalic acid.

    Mercuration: The 4-bromophthalic acid undergoes mercuration to introduce a mercury atom at the 2-position.

    Iodination: The mercurated intermediate is then treated with iodine to replace the mercury atom with an iodine atom, resulting in the formation of this compound.

These reactions are carried out under mild conditions, making the process economical, safe, and suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.

    Reduction Reactions: The compound can be reduced to form 5-bromo-2-iodobenzyl alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Products include 5-azido-2-iodobenzoic acid and 5-thiocyanato-2-iodobenzoic acid.

    Oxidation: Major products include 2-iodoxybenzoic acid.

    Reduction: Major products include 5-bromo-2-iodobenzyl alcohol.

Scientific Research Applications

5-Bromo-2-iodobenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: It is used in the synthesis of agrochemical products.

    Dyestuffs: It is used in the production of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-iodobenzoic acid: Similar structure but with bromine and iodine atoms at different positions.

    2-Iodobenzoic acid: Contains only an iodine atom at the 2-position.

    4-Chloro-2-iodobenzoic acid: Contains a chlorine atom at the 4-position instead of bromine.

Uniqueness

5-Bromo-2-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

5-bromo-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNDUKRHPTOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307314
Record name 5-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21740-00-1
Record name 21740-00-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-IODOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The abstract mentions 5-Bromo-2-iodobenzoic acid is synthesized from 4-bromophthalic anhydride. What does this suggest about the potential applications of this compound?

A1: The synthesis of this compound from 4-bromophthalic anhydride [] suggests its potential use as a building block in organic synthesis. The presence of two halogen atoms (bromine and iodine) provides opportunities for further functionalization through various chemical reactions. These reactions could be employed to introduce diverse substituents, potentially leading to the development of new pharmaceutical compounds or other valuable chemicals.

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